5-[(2R)-2-Azetidinylmethoxy]-2-Fluoro-3-Pyridinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-5-(Azetidin-2-ylmethoxy)-2-fluoropyridin-3-amine is a synthetic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes an azetidine ring, a fluoropyridine moiety, and an amine group, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(Azetidin-2-ylmethoxy)-2-fluoropyridin-3-amine typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the azetidine ring followed by the introduction of the fluoropyridine moiety and the amine group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance efficiency and reduce costs. The purification process is also crucial to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
®-5-(Azetidin-2-ylmethoxy)-2-fluoropyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atom in the pyridine ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyridine ring.
Scientific Research Applications
®-5-(Azetidin-2-ylmethoxy)-2-fluoropyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-5-(Azetidin-2-ylmethoxy)-2-fluoropyridin-3-amine involves its interaction with specific molecular targets. The azetidine ring and the fluoropyridine moiety play crucial roles in binding to these targets, which can include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and functions.
Comparison with Similar Compounds
Similar Compounds
- ®-Azetidin-2-ylmethanol
- ®-Azetidin-2-ylmethoxy
- 2-Fluoropyridin-3-amine
Uniqueness
Compared to similar compounds, ®-5-(Azetidin-2-ylmethoxy)-2-fluoropyridin-3-amine stands out due to its unique combination of functional groups. This combination allows for a broader range of chemical reactions and applications, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C9H12FN3O |
---|---|
Molecular Weight |
197.21 g/mol |
IUPAC Name |
5-(azetidin-2-ylmethoxy)-2-fluoropyridin-3-amine |
InChI |
InChI=1S/C9H12FN3O/c10-9-8(11)3-7(4-13-9)14-5-6-1-2-12-6/h3-4,6,12H,1-2,5,11H2 |
InChI Key |
MLIVLOLZHXGXLC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC1COC2=CC(=C(N=C2)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.